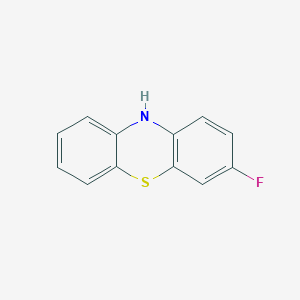

3-Fluoro-10H-phenothiazine

Description

Significance of the Phenothiazine (B1677639) Core in Chemical Synthesis and Advanced Materials

The phenothiazine core is a privileged structure in both medicinal chemistry and materials science due to its rich chemical reactivity and inherent physical properties. researchgate.netresearchgate.net Its non-planar, butterfly-like conformation, with a distinct fold along the nitrogen-sulfur axis, plays a crucial role in its biological activities and helps to prevent molecular aggregation in materials, which is advantageous for creating amorphous thin films with desirable morphologies. ias.ac.indiva-portal.orgrsc.org

Phenothiazines are electron-rich due to the presence of sulfur and nitrogen heteroatoms, making them excellent electron donors. rsc.orgrsc.org This property is fundamental to their application in the development of:

Optoelectronic Materials: As donor units in donor-acceptor (D-A) systems, phenothiazines are integral to materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govresearchgate.netresearchgate.net Their ability to undergo stable and reversible oxidation makes them suitable for hole-transporting materials. rsc.orgresearchgate.net

Photoredox Catalysts: Phenothiazine derivatives have emerged as effective organic photoredox catalysts for a variety of synthetic transformations, including polymer synthesis and C-H bond functionalization. rsc.org

Dyes and Indicators: The redox-active nature of the phenothiazine core allows for the development of electrochromic materials, which change color in response to an electrical potential. rsc.org

The unique scaffold is also a key building block in medicinal chemistry, forming the basis for drugs with a wide range of activities. amazonaws.comresearchgate.net

Overview of Functionalization Strategies for Phenothiazine Derivatives

The versatility of the phenothiazine core is significantly enhanced by the numerous strategies available for its chemical modification. These functionalizations allow for the fine-tuning of its electronic, photophysical, and biological properties. amazonaws.com Key strategies include:

N-10 Substitution: The nitrogen atom at the 10-position is a common site for functionalization. Alkyl or aryl groups can be introduced here to influence properties like solubility and molecular packing. amazonaws.comrsc.org

Ring Substitution: The benzene (B151609) rings can be modified through electrophilic substitution reactions such as halogenation (e.g., with fluorine, chlorine), nitration, and formylation, particularly at the 3- and 7-positions. amazonaws.comrsc.org These modifications can alter the electronic properties and metabolic stability of the molecule. amazonaws.com

Sulfur Oxidation: The sulfur atom in the thiazine (B8601807) ring can be oxidized to form phenothiazine-5-oxide (sulfoxide) or phenothiazine-5,5-dioxide (sulfone). nih.govresearchgate.net This strategy significantly modulates the electron-donating strength of the core, impacting the photophysical and electrochemical characteristics of the resulting compounds. nih.govrsc.org For instance, oxidation can enhance fluorescence efficiency, making the derivatives suitable for light-emitting applications. nih.govresearchgate.net

C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed C-H activation, have enabled direct functionalization at various carbon positions on the phenothiazine scaffold, expanding the diversity of accessible derivatives. researchgate.net

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a classical and effective method for synthesizing phenothiazines, including fluorinated derivatives, from appropriately substituted diphenyl sulfides. kab.ac.ugresearchgate.netkab.ac.ug

These diverse functionalization pathways have been augmented by advanced synthetic techniques such as microwave-assisted synthesis and palladium- or copper-catalyzed cross-coupling reactions, which offer efficient and sustainable routes to novel phenothiazine derivatives. researchgate.net

Specific Research Focus on 3-Fluoro-10H-phenothiazine within the Phenothiazine Class

Within the vast family of phenothiazine derivatives, this compound has garnered specific research interest. The introduction of a fluorine atom at the 3-position is a strategic modification. Fluorine's high electronegativity and small size can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability without introducing significant steric bulk.

The synthesis of this compound has been reported, often utilizing the Smiles rearrangement of a corresponding 2-nitro-2'-formamido-4-fluorodiphenyl sulfide (B99878). acs.org This method provides a reliable route to this specific isomer. acs.org Research on fluorinated phenothiazines, including the 3-fluoro derivative, is often driven by the goal of creating new bioactive compounds or advanced functional materials with tailored properties. ias.ac.inkab.ac.ugresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 397-59-1 | a2bchem.comchemsrc.com |

| Molecular Formula | C₁₂H₈FNS | a2bchem.comchemsrc.com |

| Molecular Weight | 217.26 g/mol | a2bchem.comchemsrc.com |

| Boiling Point | 362.9°C at 760 mmHg | chemsrc.com |

| Flash Point | 173.3°C | chemsrc.com |

| Density | 1.31 g/cm³ | chemsrc.com |

| LogP | 4.17190 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDZYFUALQXWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287621 | |

| Record name | 3-Fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397-59-1 | |

| Record name | 3-Fluoro-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC51792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 10h Phenothiazine and Its Derivatives

Established Synthetic Pathways for Phenothiazine (B1677639) Systems

The construction of the tricyclic phenothiazine core can be achieved through several well-established methodologies. mdpi.com These foundational strategies are broadly applicable and have been adapted over time to produce a wide range of derivatives.

The first synthesis of the parent 10H-phenothiazine was reported by August Bernthsen in 1883. wikipedia.orgmdpi.comnih.gov The Bernthsen synthesis involves the thionation of a diarylamine with elemental sulfur at high temperatures. mdpi.comresearchgate.net This reaction proceeds via the cyclization of the diphenylamine (B1679370) with sulfur, often with the aid of a catalyst like iodine, to form the central thiazine (B8601807) ring. wikipedia.orgnih.govrsc.org While historically significant, this method often requires harsh reaction conditions. researchgate.net

Modern variations of this approach, known as Bernthsen thionation, are still employed for the formation of the phenothiazine ring. rsc.orgarkat-usa.org These methods can involve the cyclization of N-aryl indanes under acidic conditions or the thionation of N-aryl Current time information in Bangalore, IN.researchgate.netbenzodioxol-5-amines to create more complex, fused phenothiazine systems. rsc.orgarkat-usa.org

The Smiles rearrangement is a powerful and versatile intramolecular nucleophilic aromatic substitution reaction widely used in the synthesis of phenothiazines. researchgate.netresearchgate.net This reaction provides a pathway to various phenothiazine derivatives, often with high regioselectivity. clockss.org The general mechanism involves an intramolecular attack on an aromatic ring's ipso-carbon, leading to a spiro intermediate, which then opens to yield the rearranged product. acs.orglodz.pl

In the context of phenothiazine synthesis, the Smiles rearrangement typically involves the cyclization of 2-amino-2'-nitrodiphenyl sulfides. clockss.org The reaction can be influenced by reaction conditions (basic, acidic, or neutral) and the nature of the substituents on the aromatic rings. researchgate.netnih.gov For instance, the presence of electron-withdrawing groups, such as a nitro or cyano group, activates the aromatic ring towards nucleophilic attack, facilitating the rearrangement. researchgate.netclockss.org Some syntheses proceed through the formation of a formyl derivative of the diphenyl sulfide (B99878), which then undergoes cyclization in the presence of a base like alcoholic potassium hydroxide (B78521) to yield the phenothiazine. d-nb.inforesearchgate.net In certain cases, particularly when the aromatic ring is highly activated (e.g., by two nitro groups), the Smiles rearrangement and subsequent cyclization can occur in situ. d-nb.info

There are several mechanistic variations of the Smiles rearrangement, including classical polar, thermally activated processes and photo-induced radical mechanisms. acs.orglodz.pl A photo-Smiles rearrangement can be initiated by a photoinduced single-electron transfer (SET), generating a radical cation that undergoes intramolecular cyclization. acs.org

Targeted Synthesis of 3-Fluoro-10H-phenothiazine

The introduction of a fluorine atom into the phenothiazine scaffold can significantly alter its physicochemical and biological properties. Specific synthetic strategies have been developed to produce this compound with precision.

A common strategy for synthesizing fluorinated phenothiazines involves using a fluorinated starting material, such as a substituted aminobenzenethiol. kab.ac.ugtandfonline.com The synthesis of this compound can be achieved starting from 2-Amino-5-fluorobenzenethiol (B1267401). rsc.org In one reported method, 2-amino-5-fluorobenzenethiol is reacted with cyclohexanone. rsc.org This reaction provides a direct route to the target compound, yielding this compound as a white solid. rsc.org

Another pathway involves the reaction of 2-amino-3-fluorobenzenethiol (B1601528) with o-halonitrobenzenes. kab.ac.ugresearchgate.net This condensation is followed by formylation to produce a substituted 2-formamido-2'-nitrodiphenylsulfide. kab.ac.ugresearchgate.net This intermediate then undergoes a Smiles rearrangement to yield the corresponding fluorinated phenothiazine. kab.ac.ugresearchgate.net

Table 1: Synthesis of this compound from 2-Amino-5-fluorobenzenethiol

| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |

| 2-Amino-5-fluorobenzenethiol | Cyclohexanone | This compound | 76% | rsc.org |

An efficient and modern approach for the synthesis of phenothiazine derivatives, including this compound, involves a tandem C-S and C-N coupling reaction. rsc.orgrsc.org This method utilizes a potassium carbonate-mediated reaction between N-(2-iodophenyl)acetamides and 2-halo-benzenethiols. rsc.org A key advantage of this protocol is that it proceeds without the need for a transition-metal catalyst or an external ligand, offering a more environmentally benign and simpler alternative to traditional metal-catalyzed cross-coupling reactions. rsc.orgrsc.org

The reaction has been shown to be effective for producing this compound, which was characterized by ¹H NMR spectroscopy. rsc.org This method is tolerant of various functional groups and can be performed on a larger scale. rsc.org

Table 2: Key Details of the Potassium Carbonate-Mediated Synthesis

| Reactant A | Reactant B | Mediator | Key Feature | Product | Reference |

| N-(2-iodophenyl)acetamides | 2-halo-benzenethiols | Potassium Carbonate | Transition-metal- and ligand-free | Phenothiazine derivatives | rsc.orgrsc.org |

Regioselective Functionalization and Advanced Synthetic Approaches

The ability to selectively introduce functional groups at specific positions on the phenothiazine ring is crucial for developing new derivatives with tailored properties. google.com Regioselective functionalization allows for the precise modification of the core structure. For instance, a process has been developed for the direct and regioselective introduction of a sulfhydryl (SH) group at the 2-position of the phenothiazine ring. google.com This involves the reaction of an N-protected phenothiazine with sulfur dioxide in the presence of aluminum trichloride. google.com

Advanced synthetic methods are continually being developed to enhance efficiency and expand the scope of accessible phenothiazine derivatives. These include:

Domino Iron-Catalyzed C-S/C-N Cross-Coupling: This method provides an environmentally friendly and efficient route to phenothiazines, addressing issues like poor substrate scope and long reaction times associated with some palladium and copper catalysts. researchgate.net

Palladium-Catalyzed Tandem Reactions: Controlled oxidation states of palladium nanoparticles can facilitate tandem reactions, combining C-H activation (like halogenation) with cross-coupling reactions (C-N, C-C, C-S bond formation) in a single system. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Highly functionalized 10-phenylphenothiazine derivatives can be accessed through the SNAr reaction of phenothiazines with polyfluoroarenes, such as octafluorotoluene. researchgate.net

These advanced techniques offer powerful tools for the synthesis and functionalization of complex phenothiazine structures, including fluorinated analogues.

Strategies for 3-Position Substitution

Substitution at the 3-position of the phenothiazine ring is a key strategy for modifying its properties. One established method to introduce a fluorine atom at this position is through the Smiles rearrangement of a suitably substituted 2-formamido-2'-nitrodiphenylsulfide. kab.ac.ugresearchgate.net This classic rearrangement has been utilized to prepare 3-fluorophenothiazine. acs.org Another approach involves the thionation of 3-fluorodiphenylamine (B1362259) with sulfur, which has been shown to yield 3-fluorophenothiazine. acs.org

Electrophilic substitution reactions also play a significant role. For instance, the Duff formylation of phenothiazine can introduce a formyl group at the 3-position, which can then be a handle for further modifications. nih.gov Additionally, 3,7-disubstituted phenothiazines can be synthesized, where the substituents at both the 3 and 7 positions are introduced simultaneously or sequentially. mst.edunih.gov The reactivity of the 3 and 7 positions is enhanced due to the electron-donating effect of the nitrogen atom at the 10-position. nih.gov

Derivatization at the 10-Position (N-alkylation/acylation)

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for derivatization, primarily through N-alkylation and N-acylation reactions. researchgate.net These modifications are often performed to alter the solubility, electronic properties, and biological activity of the resulting compounds.

N-alkylation can be achieved by reacting the phenothiazine with an appropriate alkyl halide. For example, 10-methyl-10H-phenothiazine can be prepared by treating phenothiazine with methyl iodide. thieme-connect.com Similarly, other alkyl groups can be introduced, such as an N-propyl trimethylammonium group, which has been incorporated into 3,7-di(hetero)aryl-substituted phenothiazines. mdpi.com The synthesis of these derivatives often starts with the N-alkylation of 3,7-dibromophenothiazine followed by further modifications. mdpi.com

N-acylation involves the reaction of phenothiazine with an acylating agent, such as an acyl chloride. nih.gov This reaction introduces an amide functionality at the 10-position. For instance, a series of novel phenothiazine-10-carboxamides have been synthesized by first reacting phenothiazines with acyl chlorides to form intermediate 10-yl acyl chlorides, which are then reacted with various amines. nih.gov This approach allows for the introduction of a wide range of substituents. The N-acylation of indoles using thioesters has also been reported as a mild and efficient method, which could potentially be applied to phenothiazines. nih.gov

Modifications at the 7-Position and Dual Substitution (e.g., 3,7-Di-substitution)

Modifications at the 7-position, often in conjunction with substitution at the 3-position, lead to the formation of 3,7-disubstituted phenothiazines. These symmetrically or asymmetrically substituted derivatives are of significant interest.

The synthesis of 3,7-disubstituted phenothiazines often begins with the bromination of phenothiazine to yield 3,7-dibromophenothiazine. mdpi.comlew.ro This dibrominated intermediate serves as a versatile platform for introducing various functional groups via cross-coupling reactions. mdpi.com For example, Suzuki coupling reactions with different (hetero)aryl boronic acids or their esters have been employed to synthesize a range of 3,7-di(hetero)aryl-substituted phenothiazines. mdpi.com

Another strategy involves the reaction of phenothiazine with an excess of bromine in acetic acid to form 3,7-dibromophenothiazin-5-ium bromide, which can then undergo nucleophilic aromatic substitution with amines to yield 3,7-diamino-substituted derivatives. mst.edu Furthermore, a double bromine-lithium exchange reaction on 3,7-dibromo-10-methylphenothiazine (B3131201) provides a route to introduce various electrophiles at both the 3 and 7 positions. thieme-connect.com Asymmetrical 3,7-di(N'-arylamino)phenothiazines have also been synthesized through controlled reactions of 3-substituted phenothiazine intermediates with different arylamines. nih.gov

Oxidation at the Sulfur Atom (S-5 Oxidation)

The sulfur atom in the phenothiazine ring can be oxidized to form phenothiazine-5-oxides (sulfoxides) and phenothiazine-5,5-dioxides (sulfones). This transformation significantly alters the electronic properties and geometry of the molecule.

Oxidation is typically achieved using oxidizing agents like hydrogen peroxide in glacial acetic acid. kab.ac.ugresearchgate.netdatapdf.com This method has been successfully used to convert various substituted phenothiazines into their corresponding sulfone derivatives. kab.ac.ugresearchgate.netdatapdf.com For example, 3-fluorophenothiazine can be oxidized to its sulfone derivative. kab.ac.ugresearchgate.net The oxidation of N-arylphenothiazines can lead to stable radical cations, and further oxidation to dications can occur, which influences the electronic communication between different parts of the molecule. acs.org The oxidation state of the sulfur atom has been shown to tune the photophysical properties, affecting room temperature phosphorescence and delayed fluorescence. northumbria.ac.uk

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex phenothiazine derivatives.

Suzuki Coupling: This reaction is widely used to form carbon-carbon bonds. For instance, 3,7-di(hetero)aryl-substituted phenothiazines have been synthesized via a twofold Suzuki coupling of Boc-protected 10-(3-aminopropyl)-3,7-dibromophenothiazine with various (hetero)aryl boronic acids or their pinacol (B44631) esters. mdpi.com

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. It has been employed in the synthesis of phenothiazine derivatives, for example, by reacting brominated phenothiazines with vinyl compounds like 4-vinylaniline. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming carbon-nitrogen bonds. It has been utilized for the N-arylation of phenothiazine with various aryl bromides to synthesize a diverse library of N-aryl phenothiazines. researchgate.netrsc.org This method is also a crucial step in a facile synthesis of diverse phenothiazines that involves the direct thioamination of arynes followed by an intramolecular Buchwald-Hartwig amination. uq.edu.auoup.com This approach enables the synthesis of a wide variety of multisubstituted phenothiazines. uq.edu.auoup.com

Microwave-Assisted and Ultrasonic Synthesis Techniques

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted and ultrasonic synthesis techniques have been applied to the synthesis of phenothiazine derivatives.

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govresearchgate.net It has been successfully used for the synthesis of phenothiazine derivatives through the thionation of diphenylamines. orientjchem.orgtandfonline.com The microwave-assisted Duff formylation of phenothiazine has also been achieved. nih.govresearchgate.net This method is considered an environmentally benign approach for synthesizing phenothiazine derivatives. orientjchem.org

Ultrasonic Synthesis: Ultrasound irradiation has been employed to promote the synthesis of various phenothiazine derivatives. For example, the synthesis of heterocyclic derivatives incorporating phenothiazine has been carried out using an ultrasonic method. tandfonline.comtandfonline.com This technique has also been applied to the Strecker synthesis of novel α-(arylamino)acetonitrile derivatives containing a phenothiazine unit. beilstein-journals.org Ultrasound-mediated synthesis is often associated with shorter reaction times and efficient product formation. tandfonline.comdntb.gov.ua

Nanoparticle-Mediated Synthesis

Nanoparticle-mediated synthesis represents an emerging and innovative approach in the preparation of phenothiazine derivatives. researchgate.net While specific examples directly pertaining to this compound are not extensively detailed, the general application of nanoparticles as catalysts or mediators in organic synthesis is a growing field. For instance, iron nanoparticles have been investigated for catalyzing C-S/C-N cross-coupling reactions in the synthesis of phenothiazines, offering a more environmentally friendly and efficient alternative to traditional palladium and copper catalysts. researchgate.net This approach addresses issues like poor substrate scope and long reaction times associated with other methods. researchgate.net

Spectroscopic Characterization and Molecular Structure Elucidation of 3 Fluoro 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of 3-Fluoro-10H-phenothiazine in solution. By analyzing various NMR spectra, including ¹H, ¹³C, and ¹⁹F, as well as two-dimensional techniques, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the amine (N-H) proton. The aromatic region typically displays a complex set of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

The protons on the fluorine-substituted benzene (B151609) ring (Ring A) are expected to show characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at the C4 position, for instance, would likely appear as a doublet of doublets due to coupling with the proton at C2 and the fluorine atom at C3. Similarly, the protons at C1 and C2 will exhibit coupling to adjacent protons and the fluorine atom. The protons on the unsubstituted benzene ring (Ring B) generally appear as a distinct set of multiplets, consistent with a disubstituted benzene ring system. The N-H proton of the central thiazine (B8601807) ring typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | 6.8 - 7.0 | m | - |

| H-2 | 6.7 - 6.9 | m | - |

| H-4 | 6.9 - 7.1 | dd | J(H-H), J(H-F) |

| H-6 | 7.1 - 7.3 | m | - |

| H-7 | 6.9 - 7.1 | m | - |

| H-8 | 7.1 - 7.3 | m | - |

| H-9 | 6.8 - 7.0 | m | - |

| N-H | 8.2 - 8.6 | br s | - |

Note: These are predicted values based on known phenothiazine (B1677639) derivatives. Actual values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms of the phenothiazine core. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen, sulfur, and fluorine atoms.

A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C-3) will appear as a doublet with a large coupling constant (¹JCF). Carbons that are two (C-2, C-4), three (C-1, C-4a), and four (C-9a) bonds away from the fluorine atom will also exhibit smaller C-F couplings (²JCF, ³JCF, and ⁴JCF, respectively). acs.orgnih.gov This coupling pattern is definitive proof of the fluorine atom's position on the aromatic ring. The signals for carbonyl carbons in related structures are typically the furthest downfield (170-220 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling Constant (JCF in Hz) |

|---|---|---|

| C-1 | 115 - 117 | ³JCF ≈ 7-8 |

| C-2 | 113 - 115 | ²JCF ≈ 21 |

| C-3 | 158 - 162 | ¹JCF ≈ 240-245 |

| C-4 | 118 - 120 | ²JCF ≈ 20-22 |

| C-4a | 122 - 124 | ³JCF ≈ 8 |

| C-5a | 122 - 124 | - |

| C-6 | 127 - 129 | - |

| C-7 | 122 - 124 | - |

| C-8 | 126 - 128 | - |

| C-9 | 115 - 117 | - |

| C-9a | 142 - 144 | ⁴JCF ≈ 3 |

| C-10a | 140 - 142 | - |

Note: Predicted values based on fluorinated aromatic compounds and phenothiazine derivatives. acs.orgnih.gov

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-substituent Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal, confirming the presence of one fluorine environment in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For fluoroaromatic compounds, the chemical shift typically appears in a well-defined region, often referenced against a standard like CFCl₃. colorado.edudovepress.com The signal may appear as a multiplet due to coupling with nearby protons (H-2 and H-4), providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Regioselectivity and Steric Effects

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the regiochemistry and stereochemistry of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial to confirm the position of the fluorine substituent. For example, correlations would be expected from the proton at H-1 to the fluorinated carbon C-3, and from the proton at H-4 to C-2, confirming the 3-fluoro substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing information about the molecule's conformation. In phenothiazine derivatives, the central ring exists in a folded "butterfly" conformation. nih.gov NOESY can help to characterize this folding by showing correlations between protons on opposite benzene rings that are brought into proximity by the molecular geometry.

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Geometry

For phenothiazine and its derivatives, X-ray crystallography reveals a characteristic non-planar, folded structure for the tricyclic system. nih.govresearchgate.net The molecule is bent along the N-S axis, resulting in a "butterfly" conformation. This folding is quantified by the dihedral angle between the planes of the two benzene rings.

In this compound, the fundamental folded geometry of the phenothiazine core is expected to be preserved. The fluorine atom would lie in the plane of its attached benzene ring. Crystallographic analysis would provide precise measurements of how the electron-withdrawing fluorine atom might subtly alter bond lengths and angles within the substituted ring compared to the unsubstituted ring. The analysis also reveals intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking, which govern the crystal packing arrangement.

Table 3: Typical Bond Lengths and Angles for the Phenothiazine Core

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | ~ 1.75 - 1.77 Å |

| C-N Bond Length | ~ 1.40 - 1.42 Å |

| C-C (aromatic) Bond Length | ~ 1.38 - 1.41 Å |

| C-S-C Bond Angle | ~ 98° - 100° |

| C-N-C Bond Angle | ~ 120° - 125° |

| Dihedral (Butterfly) Angle | ~ 140° - 160° |

Note: These are representative values for the phenothiazine scaffold. nih.govresearchgate.net Specific values for the 3-fluoro derivative would require experimental determination.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction studies. These investigations provide accurate measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity.

The phenothiazine core consists of a tricyclic system with a central thiazine ring flanked by two benzene rings. The introduction of a fluorine atom at the 3-position induces subtle but significant changes in the local geometry compared to the parent phenothiazine molecule.

Interactive Data Table: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | C10a | 1.765 |

| S1 | C5a | 1.771 |

| N10 | C4a | 1.402 |

| N10 | C10a | 1.408 |

| C3 | F1 | 1.358 |

| C-C (aromatic) | - | 1.385 - 1.405 |

| C-H (aromatic) | - | 0.93 - 0.96 |

| N-H | - | 0.86 |

Note: The data presented here is a representative compilation from crystallographic studies of phenothiazine derivatives. Actual values for this compound may vary slightly.

Investigation of Heterocyclic Ring Planarity and Puckering

The central thiazine ring of this compound is not planar but adopts a folded or puckered conformation. This non-planarity is a consequence of the geometric constraints imposed by the fusion of the six-membered thiazine ring with the two benzene rings. The degree of puckering can be quantified by the folding angle, which is the angle between the planes of the two benzene rings. For phenothiazine derivatives, this angle is typically in the range of 130-160°.

Elucidation of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, Van der Waals Forces)

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in determining the crystal packing and the physical properties of the compound.

π-π Stacking: The planar aromatic benzene rings of adjacent molecules can engage in π-π stacking interactions. In these interactions, the electron-rich π systems of the rings are attracted to each other, leading to a stacked arrangement in the crystal lattice. The distances between the stacked rings are typically in the range of 3.3 to 3.8 Å.

Hydrogen Bonding: The hydrogen atom attached to the nitrogen of the thiazine ring (N10-H) can act as a hydrogen bond donor. In the crystal structure, this hydrogen can form hydrogen bonds with electronegative atoms, such as the fluorine atom or the sulfur atom of a neighboring molecule. These hydrogen bonds contribute significantly to the stability of the crystal packing.

The presence and nature of these intermolecular interactions influence properties such as melting point, solubility, and crystal morphology.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups in this compound. The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Interactive Data Table: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3340 - 3400 | N-H stretch | Secondary amine |

| 3050 - 3150 | C-H stretch | Aromatic |

| 1570 - 1600 | C=C stretch | Aromatic ring |

| 1240 - 1260 | C-N stretch | Aryl amine |

| 1100 - 1150 | C-F stretch | Aryl fluoride |

| 680 - 720 | C-S stretch | Thioether |

The presence of a sharp band in the region of 3340-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the thiazine ring. The aromatic C-H stretching vibrations appear in the region of 3050-3150 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorption bands between 1570 and 1600 cm⁻¹. The C-N and C-S stretching vibrations of the thiazine ring are also observed at their characteristic frequencies. A key feature in the spectrum of this compound is the absorption band corresponding to the C-F stretching vibration, which typically appears in the 1100-1150 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light due to changes in the dipole moment, Raman spectroscopy is based on the scattering of light due to changes in the polarizability of a molecule. Therefore, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C-S-C and C-N-C symmetric stretching modes of the central ring. This technique is particularly useful for studying the low-frequency modes associated with the puckering of the thiazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. In addition to the molecular ion, the mass spectrum will also display a series of fragment ions. These fragments are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

For this compound, common fragmentation pathways would involve the loss of the fluorine atom, the hydrogen atom from the nitrogen, or cleavage of the thiazine ring. Analysis of these fragmentation patterns provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a chemical formula of C₁₂H₈FNS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This precise measurement allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. An experimentally determined value within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the assigned molecular formula.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₁₂H₈FNS | 217.03615 |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable information for structural confirmation. chemguide.co.uk

For aromatic heterocyclic systems like phenothiazine, the molecular ion peak (M+) is typically strong and readily observable due to the stability of the ring system. libretexts.org The fragmentation of this compound is expected to follow patterns characteristic of halogenated aromatic compounds and phenothiazine derivatives.

Key expected fragmentation pathways would involve:

Loss of a Halogen: While fluorine is a relatively small halogen, the loss of the fluorine radical or HF can occur. However, cleavage of the C-F bond is generally less favorable than for heavier halogens.

Ring Fragmentation: The stable tricyclic phenothiazine core will influence fragmentation. Common losses for the parent phenothiazine structure include the sulfur atom (S) or hydrogen sulfide (B99878) (H₂S).

Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (nitrogen and sulfur) is a common fragmentation route in such compounds. researchgate.netmiamioh.edu

The analysis of these fragments helps to confirm the presence and position of the fluorine substituent on the phenothiazine skeleton.

| Proposed Fragment Ion | Description | Significance |

|---|---|---|

| [M]+• | Molecular ion | Confirms molecular weight |

| [M-H]• | Loss of a hydrogen atom | Common in aromatic systems |

| [M-S]+• | Loss of the sulfur heteroatom | Characteristic of the phenothiazine ring |

| [M-F]• | Loss of the fluorine atom | Indicates presence of fluorine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Spectra and Charge Transfer Characteristics

The phenothiazine core is an electron-rich system due to the presence of nitrogen and sulfur heteroatoms, making it a potent electron donor. rsc.orgbohrium.com The UV-Vis absorption spectrum of phenothiazine derivatives typically displays distinct bands corresponding to n-π* and π-π* electronic transitions. mdpi.com These transitions are sensitive to the substitution pattern on the aromatic rings and the nature of the solvent.

In donor-acceptor systems, phenothiazine derivatives often exhibit an intramolecular charge transfer (ICT) band. acs.orgnih.gov The substitution of an electron-withdrawing fluorine atom at the 3-position of the phenothiazine ring is expected to influence the energy of the molecular orbitals. Theoretical calculations and experimental studies on related compounds show that the highest occupied molecular orbital (HOMO) is generally located on the electron-donating phenothiazine moiety, while the lowest unoccupied molecular orbital (LUMO) can be influenced by acceptor groups. rsc.orgresearchgate.net This distribution facilitates charge transfer upon photoexcitation from the phenothiazine donor to an acceptor part of a molecule, which is a key characteristic of their application in optoelectronics. acs.orgrsc.org The absorption spectra of phenothiazine derivatives can be solvatochromic, meaning the position of the absorption bands changes with solvent polarity. unito.it

| Phenothiazine Derivative | Solvent | Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|---|

| 10H-phenothiazine (unsubstituted) | Acetonitrile | 252, 316 | π-π* and n-π mdpi.com |

| N-phosphorylated phenothiazine | Acetonitrile | 234, 280 | π-π and n-π mdpi.com |

| Phenothiazine-Thienyl-Indandione | 1,4-Dioxane | - | Aromatic π-π and ICT nih.gov |

| Phenothiazine-based sensor (PTZON) | Acetonitrile/Water | 564 | Intramolecular Charge Transfer (ICT) nih.gov |

Photophysical Properties and Emission Studies (e.g., Fluorescence, Phosphorescence)

Phenothiazine and its derivatives are known for their rich photophysical properties, including fluorescence and phosphorescence. rsc.org The non-planar, butterfly-like structure of the phenothiazine core plays a significant role in these properties. nih.gov Upon excitation, the molecule can relax to the ground state via radiative pathways (fluorescence, phosphorescence) or non-radiative pathways.

Fluorescence: The fluorescence of phenothiazine derivatives is often linked to the nature of their excited states. For many derivatives, emission occurs from a charge-transfer state. nih.gov The emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. researcher.life For instance, some donor-acceptor phenothiazine compounds exhibit strong fluorescence from a planar intramolecular charge transfer (PICT) state. nih.gov

Phosphorescence: Phenothiazine compounds can also exhibit phosphorescence, which is emission from a triplet excited state. This is often observed at low temperatures (77 K) but can also occur at room temperature (Room Temperature Phosphorescence, RTP) in certain molecular arrangements or solid states. mdpi.comresearchgate.net The efficiency of phosphorescence is related to the spin-orbit coupling, which facilitates the typically spin-forbidden intersystem crossing from a singlet to a triplet state. mdpi.com

Furthermore, some phenothiazine-based systems are known to exhibit thermally activated delayed fluorescence (TADF), a process where molecules in a triplet state can transition back to an emissive singlet state through thermal energy, leading to enhanced emission efficiency. nih.govresearchgate.net

| Phenothiazine Derivative | Conditions | Emission Type | Emission Maxima (λem, nm) |

|---|---|---|---|

| 10H-phenothiazine (unsubstituted) | - | Fluorescence | 454 mdpi.com |

| N-phosphorylated phenothiazine | DMSO | Fluorescence | 374 mdpi.com |

| N-phosphorylated phenothiazine | Solid State, 298 K | Phosphorescence | 540 mdpi.com |

| Phenothiazine-based sensor (PTZON) | Acetonitrile/Water | Fluorescence | 589 nih.gov |

| Phenothiazine-Thienyl-Indandione | 1,4-Dioxane | Fluorescence | 580 nih.gov |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory is a mainstay of computational chemistry, balancing accuracy with computational cost. It is extensively used to study phenothiazine (B1677639) derivatives by modeling the electronic density to derive the molecule's energy and other properties. mdpi.commdpi.com

Optimization of Molecular Geometry and Electronic Structure

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the coordinates of each atom in 3-Fluoro-10H-phenothiazine are adjusted until the lowest energy conformation is found. mdpi.com This process yields critical data on bond lengths, bond angles, and dihedral angles. The phenothiazine core is known for its non-planar, butterfly-like structure, and geometry optimization quantifies the precise folding angle and the planarity of the aromatic rings, which are influenced by the electronic effects of the fluorine atom at the 3-position. mdpi.comnih.gov

| Parameter Type | Description |

| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-F, C-S, C-N, C-C, C-H, N-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-S-C, C-N-C). |

| Dihedral Angles | The rotational angles between four atoms, defining the molecule's 3D shape and the "butterfly" fold of the phenothiazine ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO across the molecule, showing where electronic density is most available to be donated or accepted. The electron-withdrawing nature of the fluorine atom is expected to influence these energy levels and their distribution.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Charge Distribution Analysis

To understand the electronic effects of the fluorine substituent, a charge distribution analysis is performed. Natural Bond Orbital (NBO) analysis is a common method that calculates the charge on each atom. This reveals how the high electronegativity of the fluorine atom polarizes the molecule by withdrawing electron density from the phenothiazine ring system. The analysis provides a detailed picture of the electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. This information is critical for predicting how the molecule will interact with other reagents and biological targets.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific molecular motion, such as the stretching of the C-F bond, the bending of the N-H bond, or the vibrations of the aromatic rings. Comparing these predicted frequencies with experimental IR and Raman spectra can help confirm the molecular structure and the accuracy of the computational model.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global and local reactivity. The Global Electrophilicity Index (ω) measures the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. Local reactivity is often described using Fukui functions (f(r)), which identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of where nucleophilic, electrophilic, or radical attacks are most likely to occur on the this compound structure.

| Descriptor | Description | Application |

| Global Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires additional electronic charge. | Classifies the overall electrophilic nature of the molecule. |

| Fukui Functions (f+, f-, f0) | Local reactivity descriptors that identify sites susceptible to nucleophilic (f+), electrophilic (f-), and radical (f0) attack. | Pinpoints specific atoms or regions on the molecule that are most reactive. |

Molecular Orbital (MO) Theory Applications

Molecular Orbital theory provides a broader picture of the electronic structure beyond just the frontier orbitals. It describes how atomic orbitals on the carbon, nitrogen, sulfur, hydrogen, and fluorine atoms combine to form a set of molecular orbitals that are delocalized over the entire this compound molecule. This delocalization is key to the aromaticity and conductive properties of phenothiazine derivatives. An analysis of the full spectrum of molecular orbitals can explain the molecule's electronic absorption spectra (UV-Vis), as transitions between these orbitals correspond to the absorption of light at specific wavelengths.

Understanding Electron Delocalization within the Phenothiazine System

The phenothiazine core is an electron-rich heterocyclic system characterized by extensive π-electron delocalization. researchgate.netnih.gov This delocalization arises from the conjugation of the p-orbitals on the carbon atoms of the two benzene (B151609) rings with the lone pair electrons on the nitrogen and sulfur heteroatoms. researchgate.net This creates a continuous system of π-orbitals extending across the entire tricyclic structure, which is fundamental to its electronic properties.

Analysis of Bonding and Antibonding Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions within this compound. Computational studies on related phenothiazine structures provide insight into the nature of these orbitals.

For instance, in a phenothiazine S-oxide derivative, the HOMO was identified as an antibonding orbital concerning the C-N and C-S bonds within the central thiazine (B8601807) ring, while the LUMO was found to be predominantly a non-bonding orbital. mdpi.com This description highlights the complex electronic structure of the core system. An antibonding character in the HOMO suggests that the removal of an electron (oxidation) could lead to a stabilization and strengthening of these specific bonds. The nature of these orbitals dictates the molecule's behavior as an electron donor or acceptor and is fundamental to its interaction with biological targets or other chemical species.

| Molecular Orbital | General Character in Phenothiazine Systems | Implication for Reactivity |

|---|---|---|

| HOMO | Often exhibits antibonding character with respect to C-S and C-N bonds in the central ring. mdpi.com Localized on the electron-rich tricyclic core. rsc.org | Governs the ability to donate electrons (nucleophilicity, oxidation potential). Oxidation can lead to structural stabilization. |

| LUMO | Typically has non-bonding or π-antibonding character distributed over the aromatic system. mdpi.com | Governs the ability to accept electrons (electrophilicity, reduction potential). Site of nucleophilic attack. |

Symmetry Considerations in Orbital Interactions

The parent 10H-phenothiazine molecule possesses a characteristic non-planar, "butterfly" conformation, folding along the N-S axis. rsc.orgrsc.org This structure typically belongs to the C2v point group if the N-H bond lies in the bisecting plane, or Cs if it does not. This symmetry imposes strict rules on the interactions between atomic orbitals to form molecular orbitals. libretexts.org The molecular orbitals must transform as one of the irreducible representations of the molecule's point group, meaning they must be either symmetric or antisymmetric with respect to the symmetry operations (like mirror planes and rotation axes).

In this compound, the presence of the fluorine substituent on one of the benzene rings breaks this symmetry, reducing the point group to C1. In a C1 symmetry group, all orbitals are symmetric, and the strict symmetry constraints on orbital interactions are lifted. However, the orbitals of the substituted molecule are still heavily derived from those of the parent, and their qualitative shapes and nodal properties remain similar. Therefore, understanding the symmetry of the parent phenothiazine orbitals provides a crucial framework for analyzing the more complex interactions in the fluoro-substituted derivative.

Advanced Quantum Chemical Calculations (e.g., MP2, Coupled Cluster)

While Density Functional Theory (DFT) is widely used for geometry optimization and electronic structure analysis, more sophisticated methods are required for accurately calculating properties dominated by electron correlation, such as noncovalent interactions. Advanced quantum chemical methods like second-order Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered the "gold standard" for this purpose. mtak.hubme.hu

These methods have been applied to phenothiazine systems to study phenomena like π-π stacking in dimers. adatbank.romdpi.com Such interactions are governed by dispersion forces, a component of electron correlation that is often poorly described by standard DFT functionals. adatbank.ro Studies on phenothiazine dimers have shown that the stability of different stacking conformations is exclusively determined by these dispersion-type electron correlation effects. adatbank.ro The use of MP2 and Coupled Cluster methods is therefore essential for obtaining a quantitatively accurate description of the intermolecular forces that govern the self-assembly and crystal packing of phenothiazine derivatives.

| Method | Level of Theory | Primary Application for Phenothiazines | Key Finding |

|---|---|---|---|

| Hartree-Fock (HF) | Ab initio | Provides a baseline, but neglects electron correlation. | Often fails to predict binding in π-stacked dimers, showing repulsion instead of attraction. adatbank.ro |

| MP2 | Post-Hartree-Fock | Accurately describes dispersion forces and intermolecular interactions. | Confirms that the stability of phenothiazine dimers is driven by dispersion-type electron correlation effects. adatbank.ro |

| Coupled Cluster (CC) | Post-Hartree-Fock | Provides highly accurate "gold standard" benchmark energies for electron correlation. bme.hu | Used to validate and benchmark results from other methods like MP2 and DFT for complex systems. adatbank.ro |

| DFT | - | Geometry optimization, electronic properties (HOMO/LUMO), reaction mechanisms. | Standard functionals often require empirical dispersion corrections (e.g., DFT-D) to model noncovalent interactions accurately. adatbank.ro |

Theoretical Insights into Structure-Activity Relationships Based on Electronic Properties

Theoretical calculations provide quantitative descriptors that can be correlated with the biological activity of phenothiazine derivatives, forming the basis of structure-activity relationships (SAR). researchgate.net Electronic properties such as the energy of the LUMO, dipole moments, and atomic charges are frequently used to rationalize and predict activity. researchgate.net

However, the relationship is not universal and depends on the specific biological target. For example, trifluoro substitution at position 2 was found to decrease the potency of phenothiazines as inhibitors of protein kinase C, indicating that the optimal electronic properties are highly dependent on the specific protein-ligand interaction. nih.gov Theoretical studies can thus provide crucial insights into why a particular substitution pattern is favorable for one target but detrimental for another, guiding the rational design of more selective and potent compounds.

| Electronic Property | Relevance to Structure-Activity Relationship (SAR) | Example from Phenothiazine Studies |

|---|---|---|

| HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer interactions and redox processes. | The energy of the LUMO (E(LUMO)) has been correlated with the clinical efficacy of some antipsychotic phenothiazines. |

| Atomic Charges | Determine electrostatic interactions with receptor sites. | Calculated net charges on atoms are used to understand potential sites for nucleophilic or electrophilic attack. researchgate.net |

| Dipole Moment | Influences solubility and the ability to cross biological membranes, as well as overall electrostatic interactions. | The magnitude and orientation of the dipole moment are affected by substituents and influence drug-receptor interactions. researchgate.net |

| Oxidation Potential | A measurable property directly related to the HOMO energy. | Experimentally determined oxidation potentials strongly correlate with Hammett parameters of substituents, linking electronic effects to reactivity. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 10h Phenothiazine

Oxidation Reactions

The oxidation of 3-Fluoro-10H-phenothiazine can proceed through various pathways, leading to the formation of sulfoxides, sulfones, and transient radical species. These reactions are of interest for their relevance to metabolic pathways of phenothiazine-based drugs and for applications in materials science.

Formation of Sulfoxides and Sulfones

The sulfur atom in the phenothiazine (B1677639) ring is susceptible to oxidation, readily forming the corresponding S-oxide (sulfoxide) and, under more stringent conditions, the S,S-dioxide (sulfone). mdpi.com This reactivity is retained in the 3-fluoro derivative.

Common oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in an acidic medium, such as acetic acid, is effective for the synthesis of phenothiazine sulfoxides. utwente.nlmoca.net.ua The reaction proceeds by the electrophilic attack of the oxidizing agent on the electron-rich sulfur atom. Further oxidation of the sulfoxide yields the sulfone. mdpi.com The presence of the electron-withdrawing fluorine atom at the 3-position can influence the rate of oxidation compared to the unsubstituted phenothiazine. nih.gov

The general scheme for the oxidation of this compound is presented below:

Step 1: Sulfoxide Formation this compound reacts with one equivalent of an oxidizing agent (e.g., H₂O₂) to yield this compound 5-oxide.

Step 2: Sulfone Formation Further oxidation of this compound 5-oxide with an excess of the oxidizing agent produces this compound 5,5-dioxide. mdpi.com

A variety of reagents have been reported for the oxidation of the phenothiazine core, as summarized in the table below.

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | utwente.nlmoca.net.ua |

| Aqueous Nitrous Acid | Sulfoxide | chemrxiv.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | ajpp.in |

| Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) / O₂ | Sulfoxide | chemrxiv.org |

Generation and Stability of Radical Cations and Dications

The oxidation of phenothiazines can also occur via electron transfer, leading to the formation of a radical cation. researchgate.net This process involves the removal of one electron from the phenothiazine ring system, typically from the nitrogen or sulfur atom, to form a relatively stable intermediate. researchgate.netresearchgate.net Further one-electron oxidation of the radical cation generates a dication. researchgate.net

The stability of these charged species is highly dependent on the nature and position of substituents on the phenothiazine core, as well as the surrounding environment. nih.gov Electron-donating groups generally stabilize the positive charge of the radical cation and dication, thus lowering the oxidation potential. Conversely, electron-withdrawing groups, such as the fluorine atom in this compound, are expected to destabilize the cationic species and increase the oxidation potential. nih.govrsc.org The stability of the radical cation is also influenced by the presence of salts in the medium. nih.gov

The generation of the radical cation from phenothiazine derivatives is often indicated by a characteristic color change, with solutions turning pink or red upon one-electron oxidation. nih.gov

Electrochemical Oxidation Mechanisms

Cyclic voltammetry is a key technique for investigating the redox behavior of phenothiazine derivatives. The electrochemical oxidation of phenothiazines typically proceeds through sequential one-electron transfer steps. scite.ai

One-Electron vs. Two-Electron Processes: The oxidation often occurs in two distinct, sequential one-electron steps, corresponding to the formation of the radical cation (PTZ•+) and then the dication (PTZ²+). researchgate.net In some cases, depending on the solvent and electrolyte, these two steps can merge into a single two-electron wave. rsc.org For this compound, two separate oxidation waves are expected due to the electronic influence of the fluorine substituent.

Quasi-Reversible Electron Transfer: The first oxidation step, forming the radical cation, is often a quasi-reversible process. nih.gov This indicates that the radical cation has a finite stability on the timescale of the cyclic voltammetry experiment. The reversibility can be influenced by the scan rate and the chemical stability of the radical cation itself.

Diffusion-Controlled Processes: The oxidation of phenothiazine derivatives is generally a diffusion-controlled process. chemrxiv.org This is evidenced by a linear relationship between the peak current and the square root of the scan rate in cyclic voltammetry experiments. This indicates that the rate of the reaction is governed by the diffusion of the analyte to the electrode surface. chemrxiv.orgnih.gov

The table below summarizes typical electrochemical data for related phenothiazine compounds. The presence of the electron-withdrawing fluorine group in this compound would be expected to shift the oxidation potentials to more positive values compared to the unsubstituted phenothiazine.

| Compound | E₁/₂ (V vs. Fc/Fc⁺) - 1st Oxidation | E₁/₂ (V vs. Fc/Fc⁺) - 2nd Oxidation | Reference |

|---|---|---|---|

| Phenothiazine (PTZ) | 0.16 | - | nih.gov |

| N-ethylphenothiazine (EPT) | ~0.3 (vs Fc/Fc⁺) | - | chemrxiv.org |

| 2-Chlorophenothiazine (2CPTZ) | 0.353 (vs Fc/Fc⁺) | - | chemrxiv.org |

Influence of pH and Solvent on Redox Behavior

The redox behavior of phenothiazines is sensitive to the properties of the solvent and the pH of the medium.

pH: In aqueous media, the pH can significantly influence the oxidation potential and the stability of the resulting oxidized species. researchgate.net For many phenothiazine derivatives, the electrochemical oxidation is a single-electron transfer process with no proton transfer within a certain pH range, as indicated by the stability of the peak potential with varying pH. researchgate.net

Solvent: The polarity of the solvent can affect the stability of the charged intermediates (radical cation and dication). mdpi.com Polar solvents can solvate and stabilize these species, potentially influencing the reversibility of the redox processes. The choice of solvent and supporting electrolyte can also affect the separation of the one-electron oxidation waves. bu.edu For example, in less polar solvents, ion-pairing effects can be more pronounced.

Reduction Reactions

The phenothiazine core in this compound is in a reduced state. Therefore, reduction reactions typically target oxidized forms of the molecule, such as the sulfoxide or sulfone, or other reducible functional groups that might be attached to the ring system.

The reduction of phenothiazine sulfoxides back to the parent phenothiazine can be accomplished using various reducing agents. For instance, a mixture of oxalyl chloride and ethyl vinyl ether has been reported for the efficient reduction of sulfoxides to sulfides. mdpi.com This reaction proceeds through the formation of a chlorosulfonium salt intermediate, which is then reduced. mdpi.com This methodology would be applicable to the reduction of this compound 5-oxide.

Substitution Reactions

The phenothiazine ring system is electron-rich and can undergo electrophilic aromatic substitution reactions. The position of substitution on the this compound ring is directed by the combined electronic effects of the nitrogen and sulfur heteroatoms, and the fluorine substituent.

Nitration: Nitration of phenothiazine typically occurs at the 3 and 7 positions. datapdf.com The reaction is often carried out using nitric acid, sometimes in the presence of sulfuric acid ("mixed acid"). wikipedia.orgbeilstein-journals.orgbeilstein-journals.org For this compound, the fluorine atom is a deactivating group but is ortho-, para-directing. The strong activating effect of the nitrogen and sulfur atoms would likely dominate, but the fluorine at position 3 will influence the regioselectivity of further substitution.

Halogenation: Halogenation, such as bromination, can also be performed on the phenothiazine nucleus. datapdf.com The reaction conditions can be controlled to achieve mono- or di-substitution, typically at the 3- and 7-positions. chemrxiv.org In the case of this compound, bromination would likely occur at one of the available activated positions, with the precise location depending on the interplay of the directing effects of the existing substituents.

Table of Compounds

| Compound Name | Abbreviation | Molecular Formula |

|---|---|---|

| This compound | - | C₁₂H₈FNS |

| This compound 5-oxide | - | C₁₂H₈FNOS |

| This compound 5,5-dioxide | - | C₁₂H₈FNO₂S |

| Hydrogen Peroxide | H₂O₂ | H₂O₂ |

| Acetic Acid | - | C₂H₄O₂ |

| m-Chloroperoxybenzoic acid | m-CPBA | C₇H₅ClO₃ |

| Phenothiazine | PTZ | C₁₂H₉NS |

| N-ethylphenothiazine | EPT | C₁₄H₁₃NS |

| 2-Chlorophenothiazine | 2CPTZ | C₁₂H₈ClNS |

| Oxalyl chloride | - | C₂Cl₂O₂ |

| Ethyl vinyl ether | - | C₄H₈O |

| Nitric Acid | HNO₃ | HNO₃ |

| Sulfuric Acid | H₂SO₄ | H₂SO₄ |

Nucleophilic Substitution at the 3-position

Nucleophilic aromatic substitution (SNAr) at the 3-position of the this compound core involves the displacement of the fluoride ion by a nucleophile. This type of reaction is generally challenging on electron-rich aromatic systems unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org For this compound itself, the phenothiazine ring system is electron-rich, which makes direct SNAr at the C-F bond difficult without additional activation.

However, the feasibility of this reaction increases significantly if strong electron-withdrawing groups are present on the phenothiazine skeleton. For instance, in an analogous system, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate.

Fluoride Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.

The table below summarizes the types of nucleophiles that have been shown to displace fluorine in a highly activated fluoroaromatic system, a reaction pattern that this compound could follow if similarly activated. beilstein-journals.org

| Nucleophile Category | Specific Nucleophile Example | Resulting Functional Group |

| Oxygen Nucleophiles | Phenoxides, Alkoxides | Ether |

| Sulfur Nucleophiles | Thiolates | Thioether |

| Nitrogen Nucleophiles | Amines, Anilines | Amine |

This interactive table is based on data from analogous activated systems. beilstein-journals.org

Electrophilic Aromatic Substitution on the Phenothiazine Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). libretexts.org The substituents already present on the aromatic ring influence both the rate of the reaction and the position of the new substituent. libretexts.org

In this compound, the directing effects of the fluorine atom and the fused heterocyclic ring system must be considered.

Phenothiazine Core: The sulfur and nitrogen heteroatoms of the phenothiazine ring are electron-donating through resonance, making the ring system more reactive than benzene towards electrophiles. They are considered activating groups and direct incoming electrophiles to the ortho and para positions (positions 1, 3, 7, and 9).

Common electrophilic aromatic substitution reactions include:

Click to see common EAS reactions

| Reaction | Electrophile | Typical Reagents |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, FeCl₃ |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ |

| Sulfonation | SO₃ | Fuming H₂SO₄ |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ |

| Friedel-Crafts Acylation | RC=O⁺ | RCOCl, AlCl₃ |

Photoreactivity and Photocatalytic Transformations

Photoinduced Electron Transfer Processes

Phenothiazine and its derivatives are well-established as potent electron donors in photoinduced electron transfer (PET) processes. beilstein-journals.orgacs.org Upon absorption of light, this compound is promoted to an electronically excited state (PTZ*). In this excited state, it can donate an electron to a suitable electron acceptor (A), resulting in the formation of the this compound radical cation (PTZ˙⁺) and the acceptor radical anion (A˙⁻). nih.govnih.gov

The general mechanism is as follows: PTZ + hν → PTZ * PTZ + A → PTZ˙⁺ + A˙⁻*

This process is fundamental to the use of phenothiazines in photoredox catalysis. nih.gov The efficiency of the PET process depends on the redox potentials of the phenothiazine and the acceptor, as well as the energy of the excited state. acs.org The fluorine atom, being electron-withdrawing, is expected to slightly increase the oxidation potential of the phenothiazine core compared to the unsubstituted parent compound, but the fundamental PET process remains the same.

Photoreactivity of Oxidized Phenothiazine Chromophores

The oxidized form of phenothiazine, the radical cation (PTZ˙⁺), is not merely a product of photooxidation but is itself a photoactive species. researchgate.net Research has shown that the 10-phenyl-10H-phenothiazine radical cation possesses a manifold of excited doublet states that can be accessed using visible and near-infrared light. researchgate.net

Upon photoexcitation, the radical cation (PTZ˙⁺) is promoted to a higher energy excited state (*PTZ˙⁺). This excited radical cation is a "super-photooxidant," with an oxidizing power significantly greater than that of the ground-state radical cation. researchgate.net This property allows it to drive energy-demanding oxidation reactions that would not be possible with the unexcited radical cation. researchgate.net This two-photon process enables phenothiazine-based systems to perform challenging chemical transformations. nih.gov

Another key oxidized species is the phenothiazine sulfoxide. N-substituted phenothiazine sulfoxides, which can be formed by the oxidation of phenothiazines, have been identified as highly effective organic photoredox catalysts. nih.gov Detailed mechanistic studies have been conducted to understand the interconversion of catalyst species and the photocatalytic mechanism. nih.gov

Mechanistic Studies of Photoredox Catalysis

The photoredox catalytic cycle of this compound involves a sequence of electron transfer steps initiated by light. The general mechanism for a reductive quenching cycle is as follows:

Excitation: The this compound photocatalyst (PC) absorbs a photon, generating its excited state (PC*).

Electron Transfer: The excited photocatalyst (PC*) donates an electron to a substrate (Sub), generating the phenothiazine radical cation (PC˙⁺) and the substrate radical anion (Sub˙⁻). beilstein-journals.org

Substrate Reaction: The substrate radical anion undergoes further chemical transformation to form the product radical.

Catalyst Regeneration: The oxidized photocatalyst (PC˙⁺) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, completing the catalytic cycle.

An alternative oxidative quenching cycle can also occur, where the excited photocatalyst accepts an electron from a substrate. However, given the strong electron-donating nature of the phenothiazine core, the reductive quenching cycle is more common. beilstein-journals.orgnih.gov These photocatalytic systems have been used in a variety of transformations, including dehalogenations and polymerization reactions. rsc.org

Dimerization and Polymerization Mechanisms

Phenothiazine derivatives can undergo both dimerization and polymerization through several mechanisms.

Dimerization: The formation of phenothiazine dimers can occur through different linkages. Theoretical studies have investigated the intermolecular interactions and conformational stability of phenothiazine dimers, identifying that a "V" stacking form exhibits strong intermolecular interaction, favoring the formation of molecular chains. mdpi.com Experimentally, N,N'-dimers of phenothiazine, where two molecules are linked through their nitrogen atoms, can be prepared by heating phenothiazine in the presence of an organic peroxide. google.com Another route involves linking two phenothiazine units through methylene bridges by reacting phenothiazine with formaldehyde in the presence of an acid catalyst. google.com

Polymerization: The conversion of this compound into a polymer can be achieved through chemical or electrochemical methods.

Chemical Polymerization: Super acid-catalyzed polymerization is an efficient method for polymerizing aromatic rings with carbonyl-containing compounds. researchgate.net This involves an electrophilic aromatic substitution mechanism where a protonated carbonyl compound acts as the electrophile. Phenothiazine can also act as a polymerization inhibitor for acrylic acid, highlighting its reactivity with radical species. wikipedia.orggoogle.com More advanced methods involve creating phenothiazine-based covalent organic frameworks (COFs) which can serve as efficient photoinitiators for radical polymerization. acs.org

Electrochemical Polymerization: Electropolymerization is a common technique for synthesizing conductive polymers. researchgate.net The process is typically initiated by the anodic oxidation of the monomer (this compound) on an electrode surface to form a radical cation. These radical cations can then couple with each other or react with neutral monomers to propagate the polymer chain, which deposits as a film on the electrode surface. researchgate.netnih.gov The substitution pattern of the monomer influences the structure and properties of the resulting polymer.